![molecular formula C13H14N4O2S2 B4191356 N-(4-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B4191356.png)
N-(4-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanamide
Description
"N-(4-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanamide" is a compound that likely exhibits a range of biological activities given its structural features. Compounds containing 1,3,4-thiadiazol moieties are known for their wide range of therapeutic activities, including antimicrobial, antitumor, and antiviral effects, as well as being used in various chemical syntheses and studies due to their significant biological relevance.
Synthesis Analysis
The synthesis of compounds related to "N-(4-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanamide" involves reactions that can introduce the thiadiazole moiety into molecules. These methodologies might involve cyclization reactions of thiosemicarbazones under various conditions to yield thiadiazolines and related compounds (Yusuf & Jain, 2014).
Molecular Structure Analysis
The structural analysis of thiadiazole derivatives reveals that the presence of the 1,3,4-thiadiazol moiety significantly impacts the molecule's biological activity. The molecular structure, especially the arrangement of substituents around the thiadiazole ring, plays a crucial role in determining the compound's physicochemical properties and, consequently, its biological efficacy (Hegab & Shamroukh, 2020).
Chemical Reactions and Properties
The chemical reactivity of thiadiazole derivatives, including potential compounds similar to "N-(4-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanamide," often involves interactions with biological molecules. These interactions can lead to various biological activities, making these compounds interesting for pharmaceutical applications. The specific chemical reactions and properties would depend on the substituents attached to the thiadiazole core (Rossi*, Bellina, Lessi, Manzini, & Perego, 2014).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c1-7(18)9-3-5-10(6-4-9)15-11(19)8(2)20-13-17-16-12(14)21-13/h3-6,8H,1-2H3,(H2,14,16)(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIWBFNQFHUJQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NN=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.